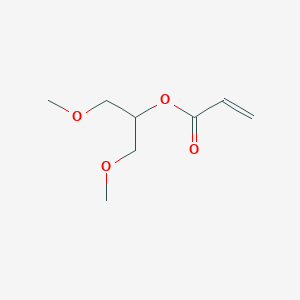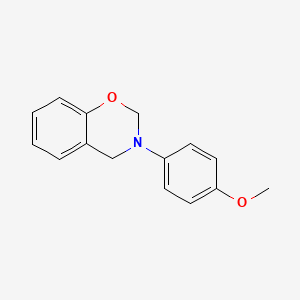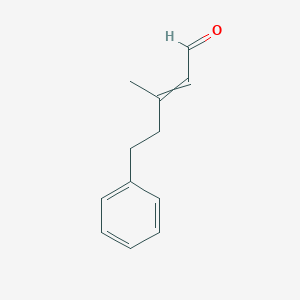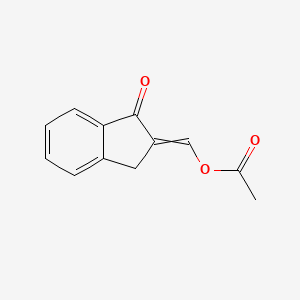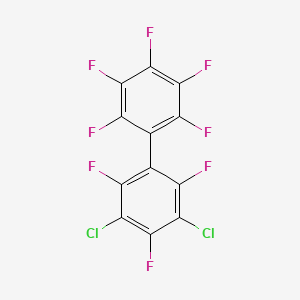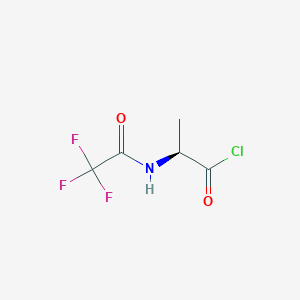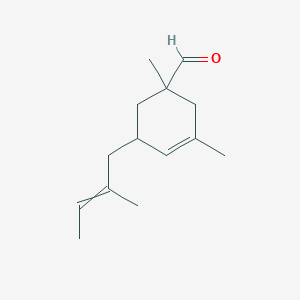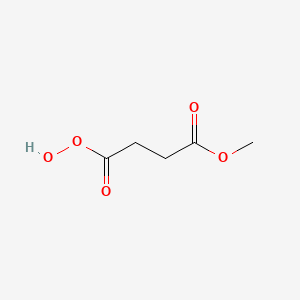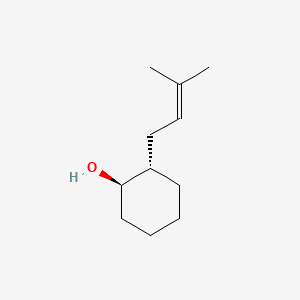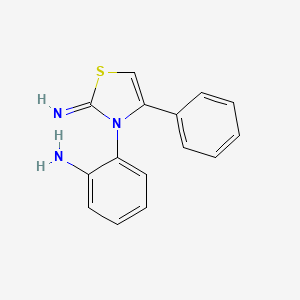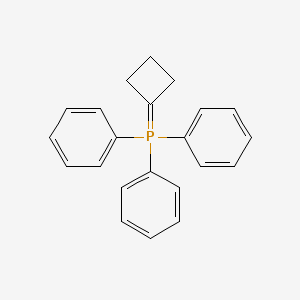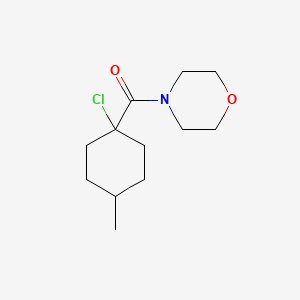
4,4'-Sulfanediylbis(tetrafluorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediylbis(tetrafluorophenol) is a chemical compound characterized by the presence of two tetrafluorophenol groups connected by a sulfanediyl (sulfur) bridge. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(tetrafluorophenol) typically involves the reaction of tetrafluorophenol with sulfur-containing reagents. One common method is the reaction of tetrafluorophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain high purity 4,4’-Sulfanediylbis(tetrafluorophenol).
Industrial Production Methods
Industrial production of 4,4’-Sulfanediylbis(tetrafluorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfanediylbis(tetrafluorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The tetrafluorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediylbis(tetrafluorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-Sulfanediylbis(tetrafluorophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The sulfanediyl bridge and tetrafluorophenol groups play a crucial role in these interactions, facilitating binding through hydrophobic and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Sulfanediylbis(phenol): Similar structure but lacks the fluorine atoms.
4,4’-Oxydiphenol: Contains an oxygen bridge instead of a sulfur bridge.
2,2’-Sulfanediylbis(4,6-dichlorophenol): Contains chlorine atoms instead of fluorine.
Uniqueness
4,4’-Sulfanediylbis(tetrafluorophenol) is unique due to the presence of tetrafluorophenol groups, which impart distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
52331-32-5 |
|---|---|
Molekularformel |
C12H2F8O2S |
Molekulargewicht |
362.20 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H2F8O2S/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H |
InChI-Schlüssel |
CROVRYMXYWPJHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)O)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


